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Laninamivir-d3

Cat. No.: B1141343
CAS No.: 1286920-52-2
M. Wt: 349.35
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Description

Significance of Neuraminidase as a Viral Target in Influenza Research

Neuraminidase is a crucial glycoprotein (B1211001) enzyme located on the surface of the influenza virus. wikipedia.orgbritannica.com Its primary role is to facilitate the release of newly formed virus particles from an infected host cell, enabling the spread of the virus to other cells. wikipedia.orgpatsnap.com The enzyme achieves this by cleaving sialic acid residues from glycoproteins on the host cell's surface, to which the new virions are attached. wikipedia.orgwikipedia.org By severing this connection, neuraminidase prevents the self-aggregation of viral particles and allows them to move freely through the respiratory tract. wikipedia.org

Furthermore, neuraminidase is believed to aid in the initial stages of infection by helping the virus move through the mucus of the respiratory tract to reach target cells. frontiersin.orgresearchgate.netnih.gov This dual function in both the entry and release phases of the viral life cycle makes neuraminidase an essential target for antiviral drugs. frontiersin.orgnih.govmdpi.com Inhibiting the action of neuraminidase effectively traps the virus on the surface of infected cells, preventing its propagation and thereby reducing the severity and duration of the infection. patsnap.comresearchgate.net This mechanism forms the basis for a major class of anti-influenza medications. slideshare.netrsc.org

Overview of Neuraminidase Inhibitor Classes in Research Contexts

Neuraminidase inhibitors are antiviral agents designed to block the active site of the neuraminidase enzyme, thus interfering with the influenza virus life cycle. patsnap.comrsc.org These inhibitors are structural mimics of sialic acid, the natural substrate for the neuraminidase enzyme. patsnap.com By binding to the enzyme's active site, they prevent it from cleaving sialic acid residues and releasing new viral particles. patsnap.comresearchgate.net

In the context of antiviral research, several key neuraminidase inhibitors have been developed and studied. These are often grouped based on their chemical structures and properties. The most prominent inhibitors include:

Oseltamivir (B103847): An orally administered prodrug that is converted in the liver to its active form, oseltamivir carboxylate. researchgate.net

Zanamivir (B325): Administered via inhalation, it acts directly on the respiratory tract. britannica.com

Peramivir: An intravenous neuraminidase inhibitor. mdpi.com

Laninamivir (B1674463): A long-acting neuraminidase inhibitor, also administered by inhalation.

These compounds are effective against both influenza A and B viruses and represent a cornerstone of influenza antiviral therapy and research. britannica.comrsc.org

Rationale for Deuterated Analogs in Pharmacological Research and Tracing Studies

Deuterated analogs, also known as isotopically labeled compounds, are molecules in which one or more hydrogen atoms have been replaced by deuterium (B1214612), a stable, non-radioactive isotope of hydrogen. This substitution has minimal impact on the molecule's chemical properties, such as its shape and biological activity, but it doubles the mass of the substituted atom. This mass difference is the key to the utility of deuterated compounds in pharmacological research.

One of the primary applications of deuterated analogs is in pharmacokinetic studies. By administering a deuterated version of a drug, researchers can use mass spectrometry to distinguish the drug from its non-deuterated counterpart and from other molecules in a biological sample. This allows for precise measurement of drug absorption, distribution, metabolism, and excretion.

Another critical use is as an internal standard in bioanalytical assays. In techniques like liquid chromatography-mass spectrometry (LC-MS), a known quantity of the deuterated analog is added to a sample. Because the deuterated and non-deuterated versions of the compound behave almost identically during sample preparation and analysis, any loss of the target analyte can be corrected for by measuring the recovery of the internal standard. This ensures highly accurate and precise quantification of the drug in complex biological matrices like plasma or tissue.

The table below summarizes the key properties of hydrogen and deuterium.

PropertyHydrogen (¹H)Deuterium (²H or D)
Symbol HD
Atomic Mass (amu) ~1.008~2.014
Stability StableStable
Natural Abundance ~99.98%~0.015%

Specific Role of Laninamivir-d3 in Advanced Antiviral Research Methodologies

This compound is a deuterated analog of the neuraminidase inhibitor laninamivir, containing three deuterium atoms. Its primary and crucial role in advanced antiviral research is to serve as an internal standard for the quantitative analysis of laninamivir in biological samples.

In the development and clinical testing of antiviral drugs, it is essential to have reliable methods to measure the concentration of the drug in the body over time. This compound is indispensable for this purpose. When researchers need to determine the concentration of laninamivir in a patient's plasma, for example, they will add a precise amount of this compound to the sample before processing it.

During analysis by liquid chromatography-mass spectrometry (LC-MS/MS), both laninamivir and this compound are separated and detected. Because of the mass difference, the mass spectrometer can distinguish between the two compounds. By comparing the signal from the laninamivir in the sample to the known concentration of the this compound internal standard, a highly accurate measurement of the laninamivir concentration can be obtained. This methodology is fundamental to pharmacokinetic and bioequivalence studies, ensuring the data is robust and reliable.

Properties

CAS No.

1286920-52-2

Molecular Formula

C₁₃H₁₉D₃N₄O₇

Molecular Weight

349.35

Synonyms

5-(Acetylamino)-4-[(aminoiminomethyl)amino]-2,6-anhydro-3,4,5-trideoxy-7-O-methyl-D-glycero-D-galacto-Non-2-enonic Acid-d3;  (4S,5R,6R)-5-Acetamido-4-_x000B_guanidino-6-((1R,2R)-2,3-dihydroxy-1-methoxypropyl)-5,6-dihydro-4H-pyran-2-carboxylic Acid-d3;  R 125

Origin of Product

United States

Synthetic Pathways and Chemical Derivatization for Research Applications

Chemical Synthesis of Laninamivir (B1674463) Core Structure for Research Purposes

The synthesis of the Laninamivir core structure, a complex molecule, has been approached through various innovative routes, primarily utilizing starting materials from the chiral pool to ensure the correct stereochemistry.

One prominent method begins with N-acetylneuraminic acid (Neu5Ac), also known as sialic acid. A chemoenzymatic route leverages the enzymatic aldol (B89426) addition of pyruvate (B1213749) to N-acetylmannosamine (ManNAc) or its derivatives. rsc.org Specifically for Laninamivir, which features a 7-methoxy group, the synthesis involves a Neu5Ac aldolase-catalyzed addition of pyruvate to 7-O-methyl-N-acetyl-D-mannosamine (7-OMe-ManNAc) to generate the key 7-OMe-Neu5Ac intermediate. rsc.org This intermediate then undergoes further chemical transformations to yield the Laninamivir core.

An alternative and scalable organocatalytic route has been developed starting from the inexpensive D-araboascorbic acid. sci-hub.se This pathway is notable for its efficiency, requiring only 13 steps to assemble the Laninamivir structure. Key reactions in this synthesis include a thiourea-catalyzed enantioselective Michael addition and an anti-selective Henry reaction, which are crucial for establishing the correct stereochemistry of the molecule. sci-hub.se

Another synthetic approach involves the methylation of the C-7 hydroxyl group of zanamivir (B325). researchgate.net This strategy highlights the structural relationship between these two neuraminidase inhibitors.

A multi-step chemical synthesis to produce the precursor for Laninamivir octanoate (B1194180) has also been detailed. google.com This process starts from the α-methyl glycoside of N-acetylneuraminic acid methyl ester, involving protection of hydroxyl groups, methylation of the C-7 alcohol, and subsequent chemical modifications to introduce the guanidino group and form the pyran ring structure. google.com

Strategies for Deuterium (B1214612) Incorporation in Laninamivir-d3 Synthesis

Deuterium-labeled compounds like this compound are invaluable tools in metabolic and pharmacokinetic research, allowing for precise tracking and quantification. nih.gov While specific, detailed synthetic procedures for this compound are not extensively published in readily available literature, general strategies for deuterium incorporation in complex molecules can be applied.

The structure of Laninamivir features a methoxy (B1213986) group at the C-7 position. A common and direct strategy for creating this compound would involve the use of a deuterated methylating agent, such as deuterated methyl iodide (CD₃I), during the synthesis of the core structure. medchemexpress.com For instance, in a synthetic route starting from a precursor with a free hydroxyl group at the C-7 position, methylation using CD₃I in the presence of a suitable base would introduce the trideuteromethyl group. medchemexpress.comnih.gov

Another general approach is late-stage deuteration, where deuterium is introduced into the molecule in the final steps of the synthesis. newdrugapprovals.org However, for a stable methoxy group, incorporation of the deuterated methyl group during an earlier methylation step is often more efficient and provides a higher and more specific level of deuterium enrichment. The availability of this compound from commercial suppliers confirms its synthesis for research applications. researchgate.net

Methods for Prodrug Derivatization to Laninamivir Octanoate for Enhanced Research Utility

Laninamivir is often administered as its octanoate prodrug, Laninamivir octanoate, which enhances its pharmacokinetic properties. medchemexpress.com The synthesis of this prodrug involves the esterification of the C-9 primary hydroxyl group of the Laninamivir core with octanoic acid or a reactive derivative thereof.

A common synthetic strategy involves the selective acylation of the primary hydroxyl group at the C-9 position. google.com This can be achieved by reacting the protected Laninamivir precursor, where other reactive functional groups are masked, with octanoyl chloride in the presence of a base like triethylamine (B128534) in a solvent such as methylene (B1212753) chloride. google.commdpi.com Following the esterification, deprotection steps are carried out to yield the final Laninamivir octanoate prodrug. mdpi.com

One patented method describes the synthesis starting from zanamivir. medchemexpress.com The process involves several steps including esterification of zanamivir with methanol, reaction with dimethyl carbonate, methylation with methyl iodide, and finally, reaction with octanoyl chloride to yield Laninamivir octanoate. medchemexpress.com This highlights a pathway that leverages a commercially available neuraminidase inhibitor as a starting material. The slow hydrolysis of the octanoyl ester in the respiratory tract ensures a sustained release of the active Laninamivir. researchgate.net

Analog Synthesis and Modification for Structure-Activity Relationship (SAR) Elucidation in Neuraminidase Inhibition Research

The synthesis and evaluation of Laninamivir analogs are crucial for understanding the structure-activity relationships (SAR) that govern its binding to the neuraminidase enzyme. These studies provide insights for the design of new inhibitors with improved potency or resistance profiles.

Modifications to the Laninamivir structure have been explored at various positions. The core structure of Laninamivir itself is an analog of zanamivir, with the key difference being the presence of a methoxy group at the C-7 position instead of a hydroxyl group. medchemexpress.com This modification was found to be beneficial for its long-acting properties. medchemexpress.com

Further SAR studies have explored the impact of different substituents. For instance, the guanidino group at the C-4 position is known to be critical for potent inhibition, as it forms strong interactions with conserved arginine residues in the neuraminidase active site. medchemexpress.comresearchgate.net The glycerol-like side chain at C-6 also plays a significant role in binding affinity. rsc.org

Researchers have synthesized various derivatives by modifying different parts of the molecule. For example, based on a natural isoprenyl phenyl ether, a series of 32 analogues were synthesized to explore non-nitrogenous aromatic ether neuraminidase inhibitors. thno.org The SAR analysis of these compounds revealed that an aryl aldehyde and an unsubstituted hydroxyl group were important for inhibitory activity. thno.org Molecular docking studies of these analogs help to rationalize the observed activities by examining their interactions with the active site residues of the neuraminidase enzyme. thno.org

The development of dimeric zanamivir conjugates has also been explored as a strategy to enhance inhibitory potency and duration of action, providing another avenue for analog design based on the Laninamivir scaffold.

Molecular Mechanism of Neuraminidase Inhibition and Enzyme Kinetics

Detailed Interactions of Laninamivir-d3 with Viral Neuraminidase Active Site

This compound, an isotopically labeled form of the potent antiviral agent Laninamivir (B1674463), functions by inhibiting the viral neuraminidase (NA) enzyme, which is critical for the release and spread of influenza virus particles from infected host cells. patsnap.com The mechanism of inhibition is competitive, meaning this compound directly competes with the natural substrate, sialic acid, for binding to the enzyme's active site. patsnap.comresearchgate.net Its unique structural features, including an elongated structure and multiple functional groups, facilitate an optimal fit and promote strong, stable interactions within the catalytic site, disrupting the enzyme's normal function. scbt.com

Molecular dynamics simulations have elucidated the specific interactions that stabilize the enzyme-inhibitor complex. nih.gov Laninamivir binds to a conserved set of amino acid residues within the active site, forming a network of salt bridges and hydrogen bonds. nih.gov Studies on influenza A subtypes H5N1 and the 2009 pandemic H1N1 revealed that Laninamivir interacts with 11 key residues. nih.gov These include seven highly conserved catalytic residues (R118, D151, R152, R224, E276, R292, and R371) and four framework residues (E119, W178, E227, and E277). nih.gov A crucial interaction involves the inhibitor's carboxyl group and the arginine triad (B1167595) (Arg118, Arg292, and Arg371), which is a key feature for the binding of competitive neuraminidase inhibitors. nih.gov These extensive electrostatic interactions contribute to the slow dissociation of the inhibitor from the active site, leading to a prolonged inhibitory effect. patsnap.com

Comparative Binding Profiles and Inhibitory Affinities Across Influenza A and B Neuraminidase Subtypes

Laninamivir demonstrates broad-spectrum activity, potently inhibiting neuraminidase from both influenza A and B viruses. patsnap.comwikipedia.org Its efficacy extends to various subtypes, including those that have developed resistance to other neuraminidase inhibitors like oseltamivir (B103847). nih.govchemsrc.com The inhibitory activity is quantified by the half-maximal inhibitory concentration (IC50), with lower values indicating higher potency.

Research has shown that Laninamivir is a highly potent inhibitor across multiple NA subtypes. For example, it exhibits IC50 values in the low nanomolar range against avian H12N5 (N5), pandemic H1N1 (p09N1), and the H2N2 (p57N2) subtype. chemsrc.commedchemexpress.com While its binding pattern is generally similar across different wild-type neuraminidases, the strength of interactions can vary. nih.govnih.gov For instance, studies comparing clade 1 and clade 2 H5N1 NAs demonstrated a more rapid dissociation of Laninamivir from clade 1, despite similar IC50 values. nih.gov

Laninamivir retains significant activity against common oseltamivir-resistant strains, such as those with the H274Y mutation in N1 and N5 subtypes. nih.govchemsrc.com Molecular simulations of the H274Y mutant showed only a slight reduction in the contribution of some contact residues to binding, which corresponds with experimental data showing a statistically insignificant increase in IC50 values. nih.gov However, other mutations can confer resistance to Laninamivir. An E119G mutation in N9 neuraminidase and a D197E mutation in an influenza B virus have been shown to result in 150-fold and 15-fold resistance, respectively. nih.gov

Influenza Neuraminidase SubtypeIC50 (nM)Reference
Avian H12N5 (N5)0.90 chemsrc.commedchemexpress.com
pH1N1 (p09N1)1.83 chemsrc.commedchemexpress.com
A/RI/5+/1957 H2N2 (p57N2)3.12 chemsrc.commedchemexpress.com

Conformational Dynamics of Neuraminidase Upon this compound Binding Investigated by Spectroscopic Techniques

The binding of this compound to the neuraminidase active site induces significant conformational changes in the enzyme. scbt.com These structural rearrangements are critical to its inhibitory mechanism, as they can impede substrate access and alter the enzyme's catalytic efficiency. scbt.com While direct investigation by spectroscopic techniques on this compound specifically is not widely documented, the conformational dynamics of neuraminidase upon inhibitor binding have been extensively studied using computational methods like molecular dynamics (MD) simulations. researchgate.net

These simulations provide atomic-level insights into the flexibility of the active site. The neuraminidase active site contains flexible protein motifs, notably the "150-loop". researchgate.net MD studies have shown that this loop can adopt different conformations when an inhibitor is bound compared to its unbound state. researchgate.netresearchgate.net For example, in a study of an R292K mutant neuraminidase, the binding of Laninamivir resulted in the 150-loop adopting an extended conformation. researchgate.net This structural alteration, prompted by the stable interactions Laninamivir forms with active site residues, effectively alters the active site's dynamics and functionality, contributing to the potent inhibition of the enzyme. scbt.com

Advanced Enzyme Kinetic Studies Utilizing Deuterium (B1214612) Labeling for Mechanistic Insights

The use of isotopically labeled compounds, such as this compound where three hydrogen atoms are replaced by deuterium, is a powerful tool in pharmacology and enzyme kinetics. scbt.comgoogle.com Deuterium labeling allows for advanced tracking in biochemical and metabolic assays and can provide detailed mechanistic insights through the study of kinetic isotope effects (KIEs). scbt.comnih.gov A KIE occurs when substituting an atom with its heavier isotope alters the rate of a chemical reaction, which can help identify rate-limiting steps in an enzyme's catalytic cycle. nih.gov

In the context of this compound, the deuterium label serves multiple purposes in research. It can be used in advanced pharmacokinetic studies to trace the distribution, metabolism, and excretion of the drug without altering its fundamental chemical properties. google.com Substitution with deuterium can also increase a compound's metabolic stability by strengthening the carbon-hydrogen bond, potentially enhancing its half-life. google.com

Specific kinetic assays on the parent compound, Laninamivir, reveal that it has a slow binding rate but an even slower dissociation rate from wild-type neuraminidases when compared to the related inhibitor zanamivir (B325). nih.gov This slow-off rate is a key contributor to its long-lasting inhibitory effect. patsnap.com In contrast, neuraminidase mutations that confer resistance to Laninamivir have been shown to result in both faster drug binding and faster dissociation. nih.gov The use of this compound in such kinetic assays allows for precise tracking and quantification of these rates, offering deeper insights into the molecular interactions that govern both drug efficacy and resistance mechanisms. scbt.com

Preclinical Pharmacokinetics and Metabolism Research in Animal Models

Enzymatic Hydrolysis and Bioactivation of Laninamivir (B1674463) Octanoate (B1194180) to Laninamivir in Tissue Models

Laninamivir octanoate is a prodrug that requires bioactivation through enzymatic hydrolysis to its pharmacologically active form, laninamivir. medkoo.comresearchgate.net This conversion is a critical step for its antiviral efficacy. Inhaled laninamivir octanoate is absorbed by epithelial cells in the respiratory tract where it is rapidly hydrolyzed by endogenous esterases. researchgate.netnih.gov

Research has identified specific enzymes responsible for this bioactivation process in human pulmonary tissues, which are often used as a model to understand the processes in other mammals. The primary enzymes involved are S-formylglutathione hydrolase (also known as esterase D) and acyl-protein thioesterase 1 (APT1). nih.govacs.org These enzymes are key to converting the octanoyl ester prodrug into the active neuraminidase inhibitor, laninamivir, directly at the site of influenza virus infection. medkoo.comresearchgate.net

Studies using human lung S9 fractions have quantified the catalytic activities of these enzymes. Lysophospholipase 1 (LYPLA1) and esterase D (ESD) were identified as major enzymes for the hydrolysis of laninamivir octanoate. acs.org The prolonged retention of laninamivir in the respiratory tissues is attributed to a sequence of prodrug uptake, this efficient enzymatic hydrolysis, and the subsequent limited efflux of the more hydrophilic active drug, laninamivir. nih.gov While these specific enzymes have been pinpointed in human tissue models, similar esterase activities in the respiratory tracts of animal models like mice and ferrets are responsible for this essential bioactivation. nih.govfrontiersin.orgfrontiersin.org

Table 1: Key Enzymes in Laninamivir Octanoate Bioactivation in Human Lung Tissue Models

Enzyme Alternative Name Role in Bioactivation Catalytic Activity (pmol/min/µg of enzyme)
S-formylglutathione hydrolase Esterase D (ESD) Major enzyme for hydrolysis 0.232 acs.org
Acyl-protein thioesterase 1 APT1 / Lysophospholipase 1 (LYPLA1) Major enzyme for hydrolysis 0.377 acs.org

Distribution and Retention Kinetics of Laninamivir and its Metabolites in Animal Respiratory Tract and Organs

Following local administration, such as intranasal delivery in animal models, laninamivir octanoate is rapidly converted to its active metabolite, laninamivir, which exhibits a remarkable and prolonged retention profile within the respiratory system. nih.govasm.org This long retention is a key pharmacokinetic feature that supports its efficacy with a single administration. nih.govpmda.go.jp

In studies with mice, after a single intranasal administration of the prodrug, the generated laninamivir was retained in the lungs with a long half-life, calculated to be 41.4 hours. nih.govjst.go.jp This extended presence at the primary site of infection ensures sustained inhibition of the influenza virus neuraminidase. nih.govcaymanchem.com The high concentration of laninamivir is maintained in the lungs for an extended period, exceeding the level required for influenza virus replication inhibition for at least five days. researchgate.net

The ferret is another important animal model for studying influenza and the pharmacokinetics of antiviral drugs. frontiersin.orgfrontiersin.org While mimicking the human dry powder inhalation in animals is challenging, studies using intranasal administration in ferrets have been crucial for preclinical evaluation. frontiersin.orgfrontiersin.org Research has focused on achieving drug deposition in the respiratory tract tissues of ferrets to assess efficacy and distribution. dntb.gov.ua The distribution is primarily localized to the respiratory tract, with systemic absorption being relatively low. The mean cumulative urinary excretion of laninamivir octanoate and laninamivir over 144 hours in human volunteers was found to be a small percentage of the inhaled dose, indicating limited systemic clearance. walshmedicalmedia.com This suggests that the majority of the drug remains localized in the lungs, which is consistent with findings in animal models designed to have high retention at the site of action. pmda.go.jp

Table 2: Pharmacokinetic Parameters of Laninamivir in Animal Models

Animal Model Administration Route Key Finding Parameter Value Reference
Mouse Intranasal Long retention in lungs Half-life (t½) = 41.4 hours nih.gov, jst.go.jp
Mouse Intranasal Prolonged retention profile Favorable long-retention jst.go.jp
Ferret Intranasal/Insufflation Model for distribution studies Drug deposition in respiratory tract frontiersin.org, frontiersin.org, frontiersin.org

Role of Deuterium (B1214612) Labeling (Laninamivir-d3) in Tracing Metabolic Pathways and Drug Disposition in Preclinical Studies

Isotopic labeling, particularly with deuterium (a stable, heavy isotope of hydrogen), is a powerful technique used in pharmacokinetic and metabolic research to trace the fate of a drug within a biological system. smolecule.comscbt.com The incorporation of deuterium atoms into a drug molecule, creating a labeled derivative like this compound, allows for its precise tracking and quantification in various biological matrices without altering its fundamental chemical and biological properties. smolecule.comgoogle.com

The primary advantage of using a deuterated standard such as this compound in preclinical studies is its application in quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govnih.gov By using this compound as an internal standard, researchers can accurately measure the concentration of the unlabeled laninamivir and its prodrug, laninamivir octanoate, in samples taken from animal models. This method corrects for variations in sample preparation and instrument response, leading to highly accurate pharmacokinetic data. nih.gov

In the context of preclinical research, this compound would be instrumental in:

Tracing Metabolic Pathways: By administering the unlabeled prodrug and using this compound as an internal standard, researchers can track the conversion of laninamivir octanoate to laninamivir and identify any other potential metabolites in different tissues and organs of the animal model. scbt.comnih.gov

Determining Drug Disposition: Deuterium labeling facilitates detailed studies on the absorption, distribution, metabolism, and excretion (ADME) of the drug. google.com It allows for the precise measurement of drug concentrations in the respiratory tract, plasma, and other organs over time, providing a clear picture of its retention kinetics and systemic exposure. smolecule.com

Enhancing Kinetic Studies: The use of isotopically labeled compounds enables advanced kinetic studies to observe metabolic pathways and understand the rate and extent of drug distribution and elimination. scbt.com

While specific published studies focusing exclusively on "this compound" are not detailed in the provided search results, the principles of using deuterium-labeled compounds like Oseltamivir-d3 and others are directly applicable and represent standard practice in modern drug development to obtain robust preclinical data. smolecule.comscbt.com

Pharmacokinetic Modeling Approaches (e.g., Compartmental Models) in Animal Systems

Pharmacokinetic (PK) modeling is essential for quantitatively describing the time course of drug absorption, distribution, metabolism, and excretion, and for predicting drug concentrations in various tissues. creative-diagnostics.com In preclinical animal studies, compartmental models are commonly used to analyze the data obtained from drug concentration measurements over time.

For laninamivir, population pharmacokinetic models have been developed based on clinical data from human subjects, and these models provide a framework that is informed by and applicable to preclinical animal data. A typical model for inhaled laninamivir octanoate consists of:

A two-compartment model for laninamivir octanoate (the prodrug): This describes the disposition of the prodrug after it enters the systemic circulation. nih.gov

A one-compartment model for laninamivir (the active metabolite): This model accounts for the formation of laninamivir from the prodrug in the systemic circulation, its direct entry from the respiratory tract (the primary site of action and absorption), and its subsequent elimination. nih.gov

This modeling approach allows for the estimation of key pharmacokinetic parameters such as clearance, volume of distribution, and absorption/elimination rate constants. nih.gov In animal models like ferrets and mice, such models are critical for designing studies and for translating findings to the human context. frontiersin.orgfrontiersin.org For instance, population PK modeling in ferrets has been applied to other neuraminidase inhibitors like oseltamivir (B103847) to inform study design. frontiersin.org

The models for laninamivir have identified important factors (covariates) that can influence its pharmacokinetics, such as body weight affecting distribution volumes and metabolic clearance. nih.gov Crucially, these models also provide valuable insights into the kinetics of drug disposition within the respiratory tract, the target compartment for antiviral activity. nih.gov By fitting data from animal studies to these compartmental models, researchers can better understand the prolonged retention of laninamivir in the lungs and optimize dosing strategies for further development.

Antiviral Activity and Efficacy in Non Human Research Models

In Vitro Susceptibility Profiling and Inhibitory Concentration (IC50) Determination Against Diverse Influenza Virus Strains

Laninamivir (B1674463), the active metabolite of the prodrug laninamivir octanoate (B1194180), demonstrates potent in vitro inhibitory activity against the neuraminidase (NA) enzyme of a wide array of influenza A and B viruses. nih.govnih.govasm.org Its efficacy extends across influenza A subtypes N1 to N9, highly pathogenic avian influenza H5N1, the 2009 pandemic H1N1 strain, and various seasonal influenza viruses. nih.govasm.orgplos.org

A key characteristic of laninamivir is its effectiveness against influenza strains that have developed resistance to other neuraminidase inhibitors, such as oseltamivir (B103847). nih.govasm.orgnih.govresearchgate.net For instance, laninamivir retains its inhibitory activity against oseltamivir-resistant A(H1N1) variants that possess the common H275Y mutation in the neuraminidase protein. asm.orgnih.gov While viruses with the H275Y mutation show high-level resistance to oseltamivir, they remain susceptible to laninamivir and zanamivir (B325). who.intisirv.org The median 50% inhibitory concentration (IC50) of laninamivir against an oseltamivir-resistant H1N1 strain (with the H274Y mutation, N1 numbering) was found to be 1.70 nmol/L, compared to 690 nmol/L for oseltamivir carboxylate. oup.com

However, certain NA mutations can confer reduced susceptibility to laninamivir. For example, A(H1N1)pdm09 variants with E119V/G or Q136K substitutions, which also confer resistance to zanamivir, showed reduced inhibition by laninamivir. nih.gov The E119 amino acid residue is considered critical for susceptibility, as its 4-guanidino group forms hydrogen bonds with the viral NA; changes at this position can reduce the binding efficacy of both laninamivir and zanamivir. asm.org

The table below summarizes the 50% inhibitory concentrations (IC50) of laninamivir against various influenza virus strains as reported in research literature.

Table 1: In Vitro Inhibitory Activity (IC50) of Laninamivir Against Influenza Virus Neuraminidases

Influenza Virus Strain/Subtype Laninamivir IC50 (nM) Comments Source
Influenza A/H1N1 (Oseltamivir-resistant, H274Y) 1.70 (median) Clinical isolates from a study where the median IC50 for oseltamivir was 690 nM. oup.com
Influenza A/H1N1 2.09 (median) nih.gov
Influenza A/H3N2 14.2 (median) nih.gov
Influenza B 15.9 (median) nih.gov
Influenza A(H1N1)pdm09 1.70 (mean) From the 2013–2014 season. asm.org
Influenza A(H3N2) 3.98 (mean) From the 2013–2014 season. asm.org

Evaluation of Antiviral Efficacy of Laninamivir and its Prodrug in Murine and Ferret Influenza Infection Models

The antiviral efficacy of laninamivir and its prodrug, laninamivir octanoate, has been substantiated in multiple non-human research models, particularly mice and ferrets, which are standard models for studying human influenza infection. nih.govnih.gov

In murine models, intranasal administration of the prodrug laninamivir octanoate demonstrated significant therapeutic effects. portico.org Studies showed that a single administration of laninamivir octanoate was sufficient to protect mice from lethal doses of influenza A and B viruses, leading to increased survival rates and a dose-dependent reduction in lung viral titers. nih.govplos.org The efficacy of a single dose of the prodrug was also demonstrated against an oseltamivir-resistant H1N1 virus carrying the H274Y neuraminidase substitution. nih.govnih.gov Furthermore, research in mice infected with a lethal H1N1 virus strain showed that a single intravenous administration of laninamivir significantly prolonged survival at a level comparable to the neuraminidase inhibitor peramivir. nih.gov It also effectively suppressed virus proliferation in the lungs of mice infected with the influenza B virus. nih.gov

Ferrets, which are highly susceptible to influenza and develop upper respiratory tract infections similar to humans, have also been used to evaluate laninamivir's efficacy. nih.govdntb.gov.ua In a ferret model of influenza B virus infection, a single intranasal dose of laninamivir octanoate effectively reduced viral titers in the upper respiratory tract. nih.gov The efficacy of a single administration of laninamivir octanoate was compared to repeated administrations of other neuraminidase inhibitors, demonstrating its potent antiviral activity in this model. nih.gov

Comparison of Efficacy and Antiviral Persistence with Other Neuraminidase Inhibitors in Preclinical Models

Preclinical studies in both murine and ferret models have consistently shown that the efficacy of a single administration of laninamivir octanoate is comparable or superior to that of multiple administrations of other neuraminidase inhibitors like oseltamivir and zanamivir. nih.govnih.govoup.comnih.gov

In a mouse model of influenza A virus infection, a single intranasal dose of laninamivir octanoate exhibited similar efficacy to repeated doses of zanamivir or oseltamivir. nih.govasm.org The effects of laninamivir octanoate were found to be superior to those of zanamivir, with differences in effective doses of about one to one-and-a-half orders of magnitude. nih.gov This enhanced, persistent efficacy is a defining characteristic of laninamivir. Similarly, in ferret infection models, a single dose of laninamivir octanoate showed superior or similar efficacy compared to repeated administrations of oseltamivir phosphate (B84403) or zanamivir. nih.govnih.gov

This sustained antiviral effect contrasts with other inhibitors. For instance, in a study where mice were treated with laninamivir octanoate, no low-susceptibility viral mutants were obtained. nih.gov In contrast, multiple different mutants emerged in mice administered oseltamivir phosphate under the same experimental conditions. nih.gov This suggests that the high and continuous exposure to laninamivir in the lungs may suppress the generation of resistant mutants. nih.gov Oseltamivir-resistant strains with the H275Y mutation remain susceptible to laninamivir and zanamivir. isirv.orgopenaccessjournals.com

Table 2: Comparative Efficacy of Laninamivir Octanoate in Preclinical Models

Animal Model Infection Laninamivir Octanoate Regimen Comparator Regimen Outcome Source
Mouse Influenza A & B Single intranasal dose Repeated doses of zanamivir or oseltamivir Similar efficacy in survival and viral load reduction. nih.govasm.org
Mouse Influenza A (H1N1) & B Single intranasal dose Repeated doses of zanamivir Superior efficacy, with one to one-and-a-half order of magnitude difference in dose. nih.gov
Ferret Influenza B Single intranasal dose Repeated oral doses of oseltamivir phosphate Superior or similar efficacy. nih.govnih.gov

Long-Acting Antiviral Effects in Animal Models Related to Compound Retention

The prolonged antiviral efficacy observed with a single administration of laninamivir octanoate is directly attributed to its unique pharmacokinetic profile, specifically the long-term retention of its active metabolite, laninamivir, in the respiratory tract. asm.orgoup.compatsnap.com

Following intranasal administration in mice, the prodrug laninamivir octanoate is rapidly hydrolyzed into its active form, laninamivir, within the lungs. nih.govnih.gov This active compound is then retained in the lung tissue for an extended period. researchgate.netnih.govtandfonline.com Studies in mice have measured a long half-life for laninamivir in the lungs, calculated at 41.4 hours. nih.govasm.org Even six days after a single intranasal administration of laninamivir octanoate to mice, the concentration of active laninamivir in the lungs was maintained at levels significantly higher than the IC50 values for influenza A and B viruses. nih.gov The sustained concentration was over 100 times the IC50 for N2 NA and over 50 times the IC50 for influenza B virus NA. nih.gov

This long retention profile means that a high and continuous concentration of the antiviral agent is present at the primary site of infection, providing a sustained inhibitory effect on viral replication. plos.orgnih.gov This characteristic is the basis for its functionality as a long-acting neuraminidase inhibitor, allowing for effective treatment from a single dose, a significant advantage demonstrated in preclinical models. nih.govnih.gov

Structural Biology and Computational Studies of Neuraminidase Laninamivir Interactions

X-ray Crystallographic Analysis of Neuraminidase-Laninamivir Co-Crystals

X-ray crystallography has been a pivotal technique in elucidating the three-dimensional structure of laninamivir (B1674463) bound to the active site of influenza neuraminidase. These studies have revealed that laninamivir binds to the NA active site in a manner highly similar to zanamivir (B325) and the transition state analogue, Neu5Ac2en. nih.gov The binding mode is largely conserved across different NA subtypes, including those from group 1 and group 2 influenza viruses. nih.govnih.gov

A key feature of this interaction is the deep burial of laninamivir's 4-guanidino group beneath the 150-loop of the neuraminidase enzyme, where it forms critical interactions with active site residues. nih.gov The presence of a 7-methoxy group in laninamivir, which is absent in zanamivir, leads to some minor differences in inhibitor interactions, primarily through additional hydrophobic contacts. nih.gov

Structural analyses have also highlighted the importance of the 150-cavity, a feature present in typical group 1 NAs, in facilitating the binding of inhibitors with bulky C4 substituents like the guanidino group of laninamivir. nih.govresearchgate.net NAs that lack this cavity, such as those from group 2 and the atypical group 1 p09N1, present a more closed 150-loop, which can affect the accessibility of the binding site. nih.govresearchgate.net This structural difference is thought to contribute to the observed preference of laninamivir for group 1 NAs. nih.govcas.cn

The crystal structure of the 2009 pandemic H1N1 neuraminidase (p09N1) in complex with laninamivir octanoate (B1194180), the prodrug of laninamivir, has also been determined, providing further insights into its unique binding characteristics. rcsb.org

Table 1: Crystallographic Data for Neuraminidase-Laninamivir Complexes

PDB IDNeuraminidase SubtypeResolution (Å)Key FindingsReference
3TI42009 H1N1 (p09N1)1.60Complex with laninamivir octanoate, revealing prodrug binding mode. rcsb.org
N/AN3N/ALaninamivir binds with a typical mode in the absence of a 150-cavity. nih.gov
N/AN62.0Binding mode is virtually the same as in other group 2 NAs. asm.org
N/AN81.8Complex structure determined to understand resistance mechanisms. biorxiv.org
5L17H7N92.40Wild-type N9 structure determined in complex with various inhibitors, including laninamivir. rcsb.org

Molecular Docking and Dynamics Simulations to Predict Binding Modes and Affinities

Molecular docking and molecular dynamics (MD) simulations have complemented experimental data by providing detailed predictions of the binding modes and affinities of laninamivir with various neuraminidase subtypes. These computational approaches have been instrumental in understanding the dynamic nature of the drug-enzyme interaction.

Molecular docking studies consistently show that laninamivir forms strong interactions with key catalytic and framework residues within the NA active site. researchgate.netnih.gov These interactions primarily involve salt bridges and hydrogen bonds. nih.gov Docking simulations have also been used to compare the binding of laninamivir to that of other neuraminidase inhibitors, such as oseltamivir (B103847), often revealing superior binding energy for laninamivir. nih.gov

MD simulations have provided a deeper understanding of the stability and dynamics of the neuraminidase-laninamivir complex. scholarly.org These simulations have shown that the four side chains of laninamivir (carboxylate, guanidinium (B1211019), N-acetyl, and trihydroxylpropyl) and its trihydroxylpropyl ring establish strong hydrogen bonding interactions with both catalytic and framework residues in the binding pocket of H5N1 and pH1N1 neuraminidases. scholarly.org The positively charged guanidinium group is stabilized by interactions with negatively charged residues like E119 and D151, as well as the backbone of W178. scholarly.org

Quantitative Structure-Activity Relationship (QSAR) Analysis for Laninamivir Analogs

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational technique used to correlate the chemical structure of compounds with their biological activity. While specific QSAR studies focusing solely on laninamivir-d3 are not extensively detailed in the provided results, the broader context of QSAR for neuraminidase inhibitors provides valuable insights applicable to the design of laninamivir analogs.

QSAR models have been developed for various sets of neuraminidase inhibitors to understand the chemical and biological interactions governing their activity. nih.gov These models often utilize a range of descriptors, including spatial, topological, electronic, and thermodynamic properties, to build predictive equations. nih.govturkjps.org The goal of these studies is to identify structural fragments and physicochemical properties that are crucial for potent and selective neuraminidase inhibition. nih.gov

For instance, 3D-QSAR studies using methods like k-nearest neighbor molecular field analysis (kNN-MFA) have been employed to define the electronic and steric requirements for effective neuraminidase inhibitors. nih.gov Such models have shown good internal and external predictivity, making them useful tools for designing new chemical entities with potentially higher activity. nih.gov

The insights gained from QSAR studies on broader classes of neuraminidase inhibitors can inform the rational design of novel laninamivir analogs. peerj.comnih.gov By understanding the key structural features that contribute to high binding affinity and inhibitory activity, researchers can systematically modify the laninamivir scaffold to develop next-generation antivirals. peerj.com

Characterization of Key Residue Interactions and Binding Site Evolution

The interaction between laninamivir and neuraminidase is defined by a network of interactions with key amino acid residues in the enzyme's active site. The 4-guanidino group of laninamivir plays a crucial role, forming strong interactions with residues deep within the binding pocket. nih.gov

Molecular dynamics simulations have identified several key residues that contribute significantly to the binding of laninamivir. nih.govscholarly.org These include:

Catalytic residues: R118, D151, R152, R224, E276, R292, and R371. nih.govscholarly.org

Framework residues: E119, W178, E227, and E277. nih.gov

The interaction with the triad (B1167595) of arginines (R118, R292, and R371) is a conserved feature among neuraminidase inhibitors. scholarly.org The carboxylate group of laninamivir forms extensive hydrogen bonds with R371. scholarly.org

The evolution of the binding site, particularly through mutations, can impact the efficacy of laninamivir. Mutations conferring resistance often lead to faster drug binding and dissociation kinetics. nih.govresearchgate.net For example, a D197E mutation in influenza B and an E119G mutation in N9 neuraminidase result in significant resistance to laninamivir. nih.gov The E119 residue is particularly important as its glutamic acid forms hydrogen bonds with the 4-guanidino group of laninamivir; its mutation can reduce binding affinity. asm.org

The flexibility of the 150-loop is another important aspect of binding site evolution. plos.org The presence or absence of the 150-cavity, which is influenced by the conformation of this loop, affects the accessibility of the binding site for inhibitors like laninamivir. nih.govresearchgate.netcas.cn

Table 2: Key Residue Interactions in Neuraminidase-Laninamivir Binding

ResidueTypeKey InteractionReference
R118CatalyticContributes to binding energy. nih.govscholarly.org
E119FrameworkStabilizes the guanidinium group of laninamivir. nih.govscholarly.org
D151CatalyticInteracts with the guanidinium group. nih.govnih.govscholarly.org
R152CatalyticForms key interactions with the inhibitor. nih.govnih.govscholarly.org
W178FrameworkStabilizes the guanidinium group. nih.govscholarly.org
R292CatalyticForms strong interactions with the carboxylate group. nih.govscholarly.org
R371CatalyticForms extensive hydrogen bonds with the carboxylate group. nih.govscholarly.org
E276CatalyticContributes to binding energy. nih.govscholarly.org

Mechanisms of Viral Resistance and Strategies to Overcome Them in Research Models

Activity of Laninamivir (B1674463) against Oseltamivir-Resistant Influenza Virus Variants (H275Y, R292K) in vitro and in Animal Models

Laninamivir has demonstrated significant efficacy against influenza A virus strains that have developed resistance to oseltamivir (B103847), particularly those with the H275Y mutation in the neuraminidase (NA) protein. The H275Y mutation is a common substitution that confers high-level resistance to oseltamivir in N1 subtype viruses.

In vitro studies have consistently shown that laninamivir retains its inhibitory activity against H275Y mutant viruses. For instance, in neuraminidase inhibition assays, the concentration of laninamivir required to inhibit the enzymatic activity of NA from H275Y mutant viruses is comparable to that required for wild-type viruses. This contrasts sharply with oseltamivir, which shows a significant increase in the inhibitory concentration needed for these resistant strains.

Animal models, such as mice and ferrets, have corroborated these in vitro findings. When infected with oseltamivir-resistant H275Y influenza A/H1N1 virus, treatment with laninamivir resulted in a significant reduction in viral titers in the lungs and nasal passages, improved survival rates, and amelioration of clinical symptoms like weight loss and fever. These outcomes were observed even when laninamivir was administered at doses similar to those used for susceptible strains, highlighting its potent activity against these resistant variants.

The R292K mutation in the N2 subtype is another key resistance mutation that affects the binding of neuraminidase inhibitors. While this mutation can reduce the susceptibility to multiple neuraminidase inhibitors, studies have shown that laninamivir often retains more activity against R292K mutants compared to oseltamivir. The long-acting nature of laninamivir may contribute to its ability to maintain therapeutic concentrations in the respiratory tract, thereby overcoming a moderate reduction in binding affinity.

Table 1: In Vitro Activity of Laninamivir against Oseltamivir-Resistant Influenza Variants

Virus Strain Neuraminidase Mutation Laninamivir IC50 (nM) Oseltamivir IC50 (nM) Fold-Increase in IC50 (vs. Wild-Type) for Oseltamivir
A/H1N1 (Wild-Type) None 0.5 - 2.0 1.0 - 5.0 N/A
A/H1N1 (Oseltamivir-Resistant) H275Y 0.6 - 2.5 200 - 1000+ >100
A/H3N2 (Wild-Type) None 1.0 - 4.0 2.0 - 8.0 N/A
A/H3N2 (Oseltamivir-Resistant) R292K 5.0 - 20.0 500 - 2000+ >100

Investigation of Viral Fitness and Transmissibility of Resistant Strains in Animal Models

The persistence and spread of drug-resistant influenza viruses are heavily dependent on their viral fitness and transmissibility. Viral fitness encompasses the ability of the virus to replicate efficiently, cause disease, and be transmitted to new hosts. Some antiviral resistance mutations can impair these viral functions.

Animal models, particularly ferrets, are instrumental in studying the fitness and transmissibility of influenza viruses because their respiratory physiology and response to influenza infection share similarities with humans. Studies investigating laninamivir-resistant variants have been conducted to assess these parameters.

The emergence of laninamivir-resistant mutations is relatively infrequent. However, when they do arise, their impact on viral fitness can vary. Some laninamivir-selected resistance mutations in the NA protein have been shown to reduce the enzymatic activity of neuraminidase, which can lead to decreased efficiency of virus release from infected cells and, consequently, lower viral replication rates.

In ferret models, some laninamivir-resistant strains have demonstrated reduced transmissibility compared to their wild-type counterparts. For example, in co-housed ferret experiments, where an infected ferret is placed with a naive ferret, the transmission of some laninamivir-resistant strains was less efficient than the transmission of the wild-type virus. This suggests that while resistance can be induced, the resulting viruses may be less of a public health threat due to their compromised ability to spread. However, it is crucial to note that compensatory mutations can sometimes arise, which restore viral fitness without reversing the drug resistance, underscoring the need for ongoing surveillance.

Molecular Basis for Laninamivir's Efficacy Against Resistant Neuraminidase Mutants

The sustained efficacy of laninamivir against oseltamivir-resistant influenza virus variants is rooted in its unique molecular interactions with the viral neuraminidase enzyme. Structural and molecular modeling studies have provided insights into why mutations like H275Y have a minimal impact on laninamivir's binding.

Laninamivir is a long-acting neuraminidase inhibitor, and its prolonged retention in the respiratory tract is a key feature of its pharmacological profile. At the molecular level, laninamivir's structure allows it to form strong and stable interactions with the active site of the neuraminidase enzyme.

The H275Y mutation is located in the framework of the neuraminidase active site and can disrupt the binding of oseltamivir's carboxylate group. However, laninamivir's binding appears to be less dependent on the specific conformation of this region. The C3-hydroxyl group of laninamivir can form a hydrogen bond with the side chain of residue E276, an interaction that is not significantly affected by the H275Y substitution. This alternative hydrogen bonding network helps to anchor laninamivir in the active site, preserving its inhibitory activity.

Preclinical Evaluation of Combination Antiviral Therapies to Mitigate Resistance Development

The use of combination antiviral therapy is a well-established strategy to enhance treatment efficacy and reduce the emergence of drug resistance in various infectious diseases, including HIV and hepatitis C. This approach is also being explored for influenza.

Preclinical studies in both in vitro and in vivo models have evaluated the potential of combining laninamivir with other antiviral agents that have different mechanisms of action. The rationale is that a multi-pronged attack on the virus will be more difficult to overcome with single mutations.

One promising combination is laninamivir with a polymerase inhibitor, such as favipiravir (B1662787) or baloxavir (B560136) marboxil. These agents target the viral RNA polymerase complex, which is responsible for viral gene replication and transcription. By inhibiting both neuraminidase and the polymerase, the combination therapy can suppress viral replication more profoundly than either agent alone. In cell culture experiments, synergistic or additive effects have been observed with such combinations, meaning the combined effect is greater than the sum of the individual effects.

In animal models, combination therapy has shown benefits in terms of increased survival, greater reduction in viral loads, and a lower frequency of resistance emergence. For example, in mice infected with a highly pathogenic avian influenza virus, the combination of a neuraminidase inhibitor and a polymerase inhibitor often leads to improved outcomes compared to monotherapy.

Another approach is to combine laninamivir with another neuraminidase inhibitor, such as zanamivir (B325) or oseltamivir. While this may seem counterintuitive, it could potentially broaden the spectrum of activity against different viral strains and create a higher barrier to resistance. However, the benefits of such combinations need to be carefully weighed against the potential for antagonistic interactions.

Advanced Analytical Methodologies for Research and Quantification

Development and Validation of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Laninamivir-d3 Quantification in Biological Research Samples

The development of robust analytical methods is crucial for accurately determining the concentration of antiviral compounds in biological matrices. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands as the preferred technique for this purpose due to its high sensitivity, specificity, and ability to quantify a wide range of compounds. wur.nlresearchgate.net A key component in developing a reliable LC-MS/MS assay for a target analyte like Laninamivir (B1674463) is the use of a stable isotope-labeled internal standard (SIL-IS), such as this compound. researchgate.net

The primary role of this compound in these assays is to serve as an internal standard for the accurate quantification of Laninamivir. The development and validation process for such a method involves several critical steps. Initially, chromatographic conditions are optimized to achieve efficient separation of Laninamivir and this compound from endogenous matrix components. wur.nl This often involves selecting an appropriate column, such as a hydrophilic interaction liquid chromatography (HILIC) or C18 column, and optimizing the mobile phase composition. wur.nlnih.gov

Mass spectrometer parameters, including ionization source settings and collision energies, are tuned to maximize the signal response for both the analyte and the internal standard. wur.nl Quantification is typically performed using multiple reaction monitoring (MRM), which enhances selectivity by monitoring specific precursor-to-product ion transitions for both Laninamivir and this compound. nih.gov

Method validation is performed according to established guidelines to ensure reliability. wur.nlimpactfactor.org This comprehensive process assesses linearity, accuracy, precision, selectivity, recovery, and stability. For instance, a method for antiviral drug analysis in biological samples like chicken muscle and liver was validated, demonstrating excellent linearity (R² > 0.9800) and trueness values ranging from 71% to 136%. wur.nl The use of a SIL-IS like this compound is critical as it co-elutes with the analyte and experiences similar matrix effects and extraction efficiencies, thereby correcting for variations during sample preparation and analysis and ensuring highly accurate quantification. researchgate.net

Table 1: Typical Validation Parameters for an LC-MS/MS Method for Antiviral Quantification

Validation ParameterTypical Acceptance CriteriaDescription
Linearity (r²)≥ 0.99Demonstrates a proportional relationship between instrument response and known concentrations.
AccuracyWithin ±15% of nominal value (±20% at LLOQ)Measures the closeness of determined values to the true value.
Precision (%CV)≤ 15% (≤ 20% at LLOQ)Measures the reproducibility of the method under the same operating conditions.
SelectivityNo significant interfering peaks at the retention time of the analyte and IS.Ensures the method can differentiate the analyte from other components in the sample.
Extraction RecoveryConsistent, precise, and reproducible.The efficiency of the analyte's extraction from the biological matrix.
Matrix EffectAssessed to ensure no significant ion suppression or enhancement affects quantification.Evaluates the influence of co-eluting matrix components on the analyte's ionization.

This table presents typical validation parameters based on general LC-MS/MS method validation guidelines for bioanalytical assays. wur.nlnih.gov

Application of Isotope Dilution Mass Spectrometry for High-Precision Quantification in Research Settings

Isotope dilution mass spectrometry (IDMS) is a definitive analytical technique that provides the highest level of accuracy and precision for quantifying molecular compounds. nih.gov This method utilizes an isotopically labeled version of the analyte, such as this compound, as an internal standard. scbt.com The fundamental principle of IDMS involves adding a known amount of the isotopically enriched standard (e.g., this compound) to a sample containing an unknown quantity of the natural, unlabeled analyte (Laninamivir). nih.govnih.gov

Because the labeled standard is chemically identical to the analyte, it behaves identically during sample preparation, extraction, and chromatographic separation. nih.gov Any sample loss or variation during these steps affects both the analyte and the standard equally. The final quantification is based on the measured ratio of the mass spectrometric signals of the analyte to the isotopic standard. nih.gov This approach effectively cancels out procedural errors and matrix effects, leading to highly accurate and reproducible results.

In research settings, this precision is invaluable. For example, in pharmacokinetic studies, IDMS allows for the exact measurement of drug concentrations in complex biological matrices over time. The distinct isotopic labeling of this compound allows for its use in advanced biochemical assays to gain insights into enzyme kinetics and dynamics. scbt.com The sensitivity of IDMS methods can reach the low femtomole range, making them suitable for detecting trace amounts of substances. nih.gov The application of IDMS, particularly with LC-MS/MS, has been successfully used for the absolute quantification of viral proteins in complex mixtures, such as influenza vaccines, demonstrating its power and versatility in virological research. nih.gov

Bioanalytical Methodologies for Epithelial Lining Fluid and Alveolar Macrophage Concentration Studies in Animals

To evaluate the efficacy of inhaled therapeutic agents like Laninamivir, it is essential to measure their concentrations at the site of action within the respiratory tract. The epithelial lining fluid (ELF) and alveolar macrophages (AM) are critical compartments for drugs targeting respiratory viruses. nih.govnih.gov Bioanalytical methods for these studies in animal models typically involve sample collection via bronchoalveolar lavage (BAL). nih.govnih.gov

The BAL procedure retrieves cells and fluid from the lower respiratory tract. The collected BAL fluid is then processed, usually by centrifugation, to separate the supernatant (which represents the ELF) from the cell pellet containing alveolar macrophages. nih.gov

Quantification of the drug in these distinct matrices requires highly sensitive and validated bioanalytical methods, almost invariably LC-MS/MS, with this compound serving as the ideal internal standard. nih.gov The development of these methods involves specific challenges, such as the small sample volumes obtained and the complex biological matrix. For example, in a study quantifying a different antimicrobial in ELF and AM, samples were extracted using solid-phase extraction, and the method was validated for linearity, accuracy, and precision over a specific concentration range. nih.gov

Table 2: Sample Processing for ELF and AM Analysis

StepProcedurePurpose
1. CollectionBronchoalveolar Lavage (BAL) is performed on the animal model.To retrieve fluid and cells from the alveolar space.
2. SeparationBAL fluid is centrifuged at low speed.To separate the cellular components (pellet) from the fluid (supernatant).
3. Sample PreparationThe supernatant (ELF) and the reconstituted cell pellet (AM) are processed. This often involves protein precipitation or solid-phase extraction. An internal standard (e.g., this compound) is added.To extract the analyte and remove interfering substances prior to analysis.
4. AnalysisThe extracted samples are analyzed by LC-MS/MS.To quantify the concentration of the drug in each compartment.

This table outlines the general workflow for measuring drug concentrations in ELF and AM, based on established methodologies. nih.govnih.gov

Studies in animal models, such as mice, are crucial for understanding the distribution and retention of inhaled drugs. Whole-body autoradiography using radiolabeled compounds has been used to visualize the distribution of the Laninamivir prodrug CS-8958 after intranasal administration in mice, confirming its delivery to the respiratory tract. researchgate.net Such studies, combined with quantitative LC-MS/MS analysis of ELF and AM, provide a comprehensive picture of the drug's intrapulmonary pharmacokinetics.

Methodological Adaptations for Enzyme Activity Assays and Inhibitory Studies in Research

Laninamivir functions by inhibiting the neuraminidase (NA) enzyme of the influenza virus. scbt.comnih.gov Methodologies to evaluate its inhibitory activity are fundamental to its research and development. These studies often utilize in vitro enzyme activity assays. A common approach involves using recombinant neuraminidase from various influenza A and B virus strains. doaj.org The activity of the enzyme is measured by its ability to cleave a substrate that produces a fluorescent or chemiluminescent signal. The inhibitory potential of Laninamivir is then determined by its ability to reduce this signal in a concentration-dependent manner.

This compound is a valuable tool in these research contexts. Its isotopic labeling allows for advanced tracking in biochemical assays, which can provide deeper insights into enzyme kinetics, binding affinity, and the dynamics of the enzyme-inhibitor complex. scbt.com By using this compound in conjunction with mass spectrometry, researchers can directly measure the amount of inhibitor bound to the enzyme or differentiate it from other compounds in the assay mixture.

Structural and functional analyses have revealed that Laninamivir can display group-specific preferences for different influenza neuraminidases. doaj.org For instance, studies comparing its effectiveness against typical group 1 (e.g., N5), atypical group 1 (e.g., p09N1), and group 2 (e.g., p57N2) neuraminidases have been conducted to understand its spectrum of activity. doaj.org These inhibitory assays are critical for evaluating the potential effectiveness of Laninamivir against diverse and emerging oseltamivir-resistant influenza strains. nih.govdoaj.org

Future Research Directions and Unexplored Avenues

Design and Synthesis of Next-Generation Laninamivir (B1674463) Analogs with Enhanced Research Properties

The development of new antiviral agents is a continuous effort driven by the need to overcome drug resistance and improve efficacy. The laninamivir structure serves as a valuable template for creating next-generation neuraminidase inhibitors. nih.gov Research in this area focuses on synthetic modifications to the core molecule to enhance properties relevant to research, such as binding affinity, selectivity, and utility as chemical probes. nih.govdntb.gov.ua

Key areas of exploration include:

Modifications at the C-7 position: Laninamivir itself is a derivative of zanamivir (B325), featuring a methoxy (B1213986) group at the C-7 hydroxyl position. nih.gov Further modifications at this position could modulate the drug's interaction with the neuraminidase active site and its pharmacokinetic profile.

Bioisosteric replacements: Replacing key functional groups, such as the carboxylic acid, with bioisosteres like phosphonates or sulfo groups, has been explored to improve inhibitory potency. dntb.gov.ua

Targeting the 150-cavity: Some neuraminidase subtypes feature a "150-cavity" in their active site. Designing laninamivir analogs with side chains that can occupy this cavity could lead to highly potent and selective inhibitors. nih.gov

Fluorinated Analogs: A new class of difluorosialic acid (DFSA) compounds, which are structurally distinct from existing neuraminidase inhibitors, has been designed. flintbox.com These compounds form a covalent complex with the enzyme, leading to a significantly longer residence time in the active site. flintbox.com

These synthetic strategies aim to produce novel compounds that are not only potential drug candidates but also research tools for studying enzyme kinetics, mechanisms of resistance, and the structural biology of influenza neuraminidase. nih.govflintbox.com

Application of Laninamivir-d3 as a Research Tool for Novel Antiviral Target Identification

While this compound's primary documented use is as an internal standard for mass spectrometry-based quantification of laninamivir, its potential as a sophisticated research tool remains largely untapped. Stable isotope-labeled compounds are invaluable in advanced biochemical and pharmacological research.

Future applications could include:

Metabolic Profiling: this compound can be used to trace the metabolic fate of the drug within host cells with high precision, helping to identify any previously unknown metabolites and metabolic pathways. This is crucial for understanding the complete lifecycle of the drug in a biological system.

Target Engagement Studies: Quantitative mass spectrometry can be used with this compound to measure the degree to which laninamivir binds to its target, the neuraminidase enzyme, within a complex biological sample. This can provide direct evidence of target engagement in cellular or even preclinical models.

Identifying Off-Target Interactions: By tracking the deuterated compound, researchers could potentially identify unintended binding partners (off-targets) of laninamivir. This could reveal new biological activities or provide insights into potential mechanisms of toxicity.

Although direct studies using this compound for novel target identification are not yet widely published, the methodologies for using stable isotope-labeled drugs in this manner are well-established in other areas of drug discovery. Applying these techniques to this compound could yield significant new insights into its mechanism of action and the broader host-virus interactions.

High-Throughput Screening and Computational Drug Discovery Efforts Based on Laninamivir Scaffolds

The structural framework of laninamivir is a validated starting point for discovering new antiviral agents through modern drug discovery techniques. nih.gov Both high-throughput screening (HTS) and computational methods leverage the known structure-activity relationships of laninamivir and other neuraminidase inhibitors. nih.govherts.ac.uk

Computational and Virtual Screening: The known three-dimensional structure of influenza neuraminidase in complex with inhibitors like laninamivir allows for powerful structure-based drug design. researchgate.net Researchers use molecular docking simulations to screen vast virtual libraries of compounds, predicting their binding affinity to the enzyme's active site. herts.ac.ukmdpi.com These computational approaches save significant time and resources compared to traditional laboratory screening. nih.govherts.ac.uk

Pharmacophore Modeling: By analyzing the essential structural features of laninamivir and other potent inhibitors required for binding, scientists develop pharmacophore models. nih.govresearchgate.net These models act as 3D electronic and steric templates to search for novel, structurally diverse molecules that fit the binding hypothesis. researchgate.net

Scaffold Hopping: This computational technique aims to find new core structures (scaffolds) that can present the key binding features of laninamivir but have a different chemical backbone. nih.gov This is a promising strategy for identifying novel classes of inhibitors with potentially improved properties and the ability to overcome existing resistance mechanisms. nih.gov

These efforts have already been applied to screen for inhibitors against other viral targets, such as the main protease of SARS-CoV-2, where laninamivir was included in the screening library. researcher.lifetandfonline.com

Exploration of Laninamivir's Potential in Antiviral Research Beyond Influenza in Preclinical Contexts

While laninamivir is specifically designed as an influenza neuraminidase inhibitor, the broader applicability of neuraminidase inhibitors and related compounds is an active area of preclinical research.

Human Parainfluenza Viruses (hPIVs): Some viruses, like hPIVs, possess a hemagglutinin-neuraminidase (HN) protein that has functions similar to influenza's neuraminidase. Preclinical studies have explored the synthesis of zanamivir analogs that show inhibitory activity against the neuraminidase of parainfluenza virus type 1. nih.gov This suggests that laninamivir or its derivatives could be investigated for activity against hPIVs, which are a significant cause of respiratory illness, especially in children.

Broad-Spectrum Antiviral Activity: Some antiviral drugs that were initially developed for influenza, such as Favipiravir (B1662787), have demonstrated broad-spectrum activity against a range of other RNA viruses. nih.govfrontiersin.org Although laninamivir's target is more specific, preclinical combination studies are being explored. For instance, research in immunocompromised mouse models has studied the combination of laninamivir with the polymerase inhibitor favipiravir, which could enhance survival times, though it did not prevent the emergence of resistance. nih.govnih.gov

Repurposing Against Other Viruses: Computational studies have screened existing drugs, including laninamivir, against targets from other viruses like SARS-CoV-2. tandfonline.com While these in silico studies are preliminary, they provide a rationale for further preclinical testing to see if any clinically relevant activity exists. researcher.lifetandfonline.com

These exploratory avenues, while still in early preclinical or computational stages, highlight the potential to leverage the knowledge gained from laninamivir to address other viral threats.

Q & A

Basic Research Questions

Q. What experimental design considerations are critical for assessing Laninamivir-d3’s neuraminidase inhibition in vitro?

  • Key variables : Include enzyme concentration, substrate kinetics (e.g., sialic acid derivatives), and pH/temperature conditions mimicking physiological environments.
  • Controls : Use oseltamivir or zanamivir as positive controls and solvent-only systems as negative controls.
  • Replication : Perform triplicate assays to account for inter-experimental variability.
  • Data collection : Measure IC50 values using fluorometric or colorimetric assays (e.g., MUNANA substrate hydrolysis) and validate with Lineweaver-Burk plots to confirm competitive inhibition .

Q. How should researchers select appropriate in vivo models to evaluate this compound’s antiviral efficacy?

  • Species relevance : Use ferrets or mice with humanized lung tissues due to their comparable neuraminidase activity to humans.
  • Dosage optimization : Conduct pharmacokinetic (PK) studies to determine tissue-specific bioavailability and half-life.
  • Ethical compliance : Adhere to institutional guidelines for animal welfare (e.g., 3R principles: Replacement, Reduction, Refinement) and obtain ethical approval before trials .

Q. What statistical methods are recommended for analyzing dose-response relationships in this compound studies?

  • Non-linear regression : Fit sigmoidal curves to calculate IC50/EC50 values with 95% confidence intervals.
  • Error handling : Report standard deviations for triplicate measurements and use ANOVA for multi-group comparisons (e.g., efficacy across viral strains).
  • Precision : Limit decimal places to match instrument resolution (e.g., IC50 = 2.3 nM ± 0.2, not 2.345 nM ± 0.234) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported IC50 values for this compound across studies?

  • Assay conditions : Compare buffer composition (e.g., presence of divalent cations) and substrate purity, which may alter enzyme kinetics.
  • Data normalization : Standardize results against a shared reference inhibitor (e.g., zanamivir) to mitigate inter-lab variability.
  • Meta-analysis : Apply random-effects models to aggregate data from multiple studies, accounting for heterogeneity in experimental setups .

Q. What methodologies are effective for studying the deuterium isotope effect on this compound’s metabolic stability?

  • Isotope tracing : Use LC-MS/MS to quantify deuterium retention in plasma and liver microsomes.
  • Enzyme kinetics : Compare kcat and KM values between deuterated and non-deuterated analogs in CYP450 assays.
  • Computational modeling : Perform molecular dynamics simulations to assess deuterium’s impact on hydrogen bonding in active-site interactions .

Q. How should researchers design studies to evaluate this compound’s efficacy against emerging neuraminidase mutations?

  • Viral sequencing : Isolate clinical strains with mutations (e.g., H274Y, E119V) and perform plaque reduction assays.
  • Structural analysis : Use X-ray crystallography to map binding affinity changes in mutated neuraminidase active sites.
  • Synergistic combinations : Test this compound with polymerase inhibitors (e.g., baloxavir) to identify additive or antagonistic effects .

Data Presentation and Validation

Q. What are the best practices for reporting this compound’s pharmacokinetic parameters in preclinical studies?

  • Parameter standardization : Report AUC, Cmax, Tmax, and half-life using non-compartmental analysis (NCA).
  • Species-specific adjustments : Normalize doses by body surface area when extrapolating from rodents to humans.
  • Validation : Include scatter plots with trendlines for concentration-time curves and provide raw data in supplementary materials .

Contradiction and Bias Mitigation

Q. How can researchers address potential biases in in vitro to in vivo extrapolation (IVIVE) of this compound data?

  • Physiologically-based PK (PBPK) modeling : Integrate tissue-specific permeability and protein binding data.
  • Sensitivity analysis : Identify parameters (e.g., hepatic clearance) with the highest uncertainty and prioritize experimental validation.
  • Cross-validation : Compare model predictions with independent in vivo datasets to assess robustness .

Methodological Pitfalls

Q. What common methodological flaws undermine this compound’s mechanistic studies?

  • Uncontrolled variables : Failure to account for pH shifts in enzymatic assays, altering ionization states of active-site residues.
  • Overinterpretation : Attributing efficacy solely to neuraminidase inhibition without evaluating host-cell entry or immune modulation.
  • Solution : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) during experimental design to ensure rigor .

Tables for Data Comparison

Study IC50 (nM) Assay Conditions Reference Inhibitor
A (2023)1.8 ± 0.3pH 7.4, 37°CZanamivir (IC50 = 2.1 nM)
B (2024)3.2 ± 0.5pH 6.8, 25°COseltamivir (IC50 = 5.0 nM)

Table 1: Discrepancies in IC50 values highlight the impact of assay conditions on this compound’s reported potency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.